![molecular formula C12H10O4 B14484544 [1,1'-Biphenyl]-2,3',4',5-tetrol CAS No. 63710-11-2](/img/structure/B14484544.png)
[1,1'-Biphenyl]-2,3',4',5-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-2,3’,4’,5-tetrol: is an organic compound that consists of two connected phenyl rings with four hydroxyl groups attached at the 2, 3’, 4’, and 5 positions. This compound is part of the biphenyl family, known for its aromatic properties and structural versatility. The presence of multiple hydroxyl groups makes it a polyphenol, which can exhibit unique chemical and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,3’,4’,5-tetrol can be achieved through various methods, including:
Grignard Reaction: This involves the reaction of phenyl magnesium bromide with a suitable biphenyl derivative under anhydrous conditions to form the desired compound.
Electrophilic Substitution: Biphenyl can undergo electrophilic substitution reactions to introduce hydroxyl groups at specific positions.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2,3’,4’,5-tetrol typically involves large-scale electrophilic substitution reactions, where biphenyl is treated with reagents like sulfuric acid or nitric acid to introduce hydroxyl groups. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The compound can be reduced to form biphenyl derivatives with fewer hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Partially hydroxylated biphenyls.
Substitution: Halogenated or alkylated biphenyls.
Applications De Recherche Scientifique
Chemistry:
Biology and Medicine:
Antioxidant Properties: The compound’s polyphenolic structure allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Drug Development: It is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry:
Mécanisme D'action
The mechanism by which [1,1’-Biphenyl]-2,3’,4’,5-tetrol exerts its effects involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Biphenyl: Lacks hydroxyl groups and exhibits different chemical reactivity and biological activity.
Hydroxybiphenyls: Compounds like 4-hydroxybiphenyl have fewer hydroxyl groups and different properties.
Uniqueness:
Propriétés
Numéro CAS |
63710-11-2 |
|---|---|
Formule moléculaire |
C12H10O4 |
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
4-(2,5-dihydroxyphenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H10O4/c13-8-2-4-10(14)9(6-8)7-1-3-11(15)12(16)5-7/h1-6,13-16H |
Clé InChI |
FEJPFUUENACMAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=C(C=CC(=C2)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


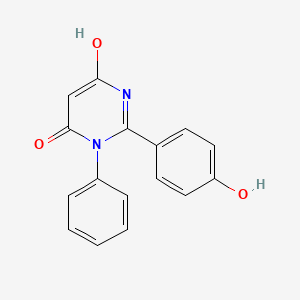
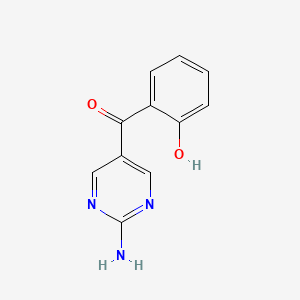
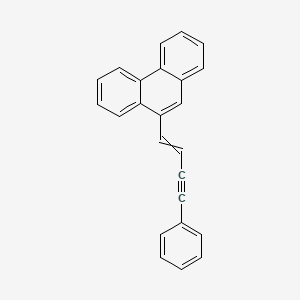

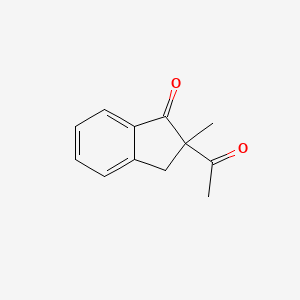
![2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)ethoxy]methyl}phenol](/img/structure/B14484483.png)
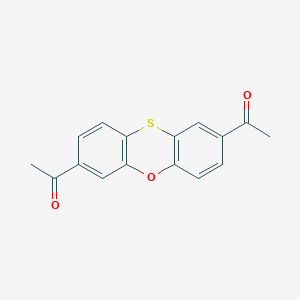

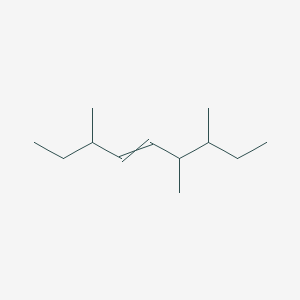
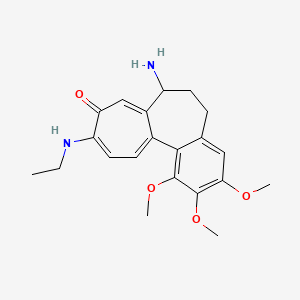
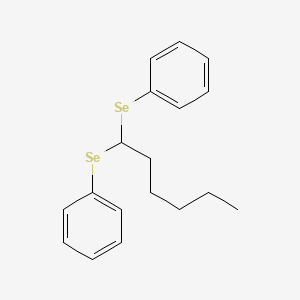
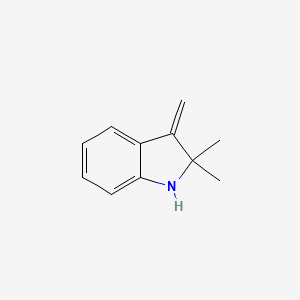
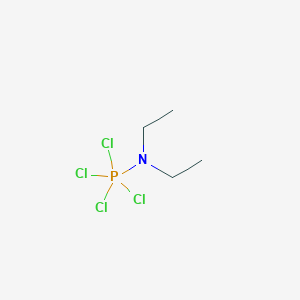
![Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14484531.png)
